molecular formula C28H35NO6S B133700 8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate CAS No. 153804-60-5

8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate

Cat. No.: B133700
CAS No.: 153804-60-5
M. Wt: 513.6 g/mol
InChI Key: NCRPGBKJFZCLLY-UHFFFAOYSA-N
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Description

8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiochroman core linked to a phenylpiperidine moiety through a methoxypropyl group. The fumarate salt form enhances its stability and solubility, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate typically involves multiple steps, starting with the preparation of the thiochroman core. This core is then functionalized with a methoxypropyl group, followed by the introduction of the phenylpiperidine moiety. The final step involves the formation of the fumarate salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The choice of solvents, temperature control, and purification methods are critical factors in ensuring the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate has several scientific research applications:

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It may serve as a probe for investigating biological pathways, enzyme interactions, and cellular processes.

    Industry: The compound’s unique properties make it suitable for use in materials science, catalysis, and other industrial applications.

Mechanism of Action

The mechanism of action of 8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-((2-Methoxy-3-(4-phenylpiperidin-1-yl)propyl)oxy)thiochroman fumarate include other thiochroman derivatives, phenylpiperidine compounds, and methoxypropyl-functionalized molecules. These compounds may share some structural features and properties but differ in their specific functional groups and overall activity.

Uniqueness

What sets this compound apart is its unique combination of a thiochroman core, phenylpiperidine moiety, and methoxypropyl linker. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-but-2-enedioic acid;1-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)-2-methoxypropyl]-4-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO2S.C4H4O4/c1-26-22(18-27-23-11-5-9-21-10-6-16-28-24(21)23)17-25-14-12-20(13-15-25)19-7-3-2-4-8-19;5-3(6)1-2-4(7)8/h2-5,7-9,11,20,22H,6,10,12-18H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRPGBKJFZCLLY-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1CCC(CC1)C2=CC=CC=C2)COC3=CC=CC4=C3SCCC4.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CN1CCC(CC1)C2=CC=CC=C2)COC3=CC=CC4=C3SCCC4.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H35NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153804-60-5
Record name Piperidine, 1-(3-((3,4-dihydro-2H-1-benzothiopyran-8-yl)oxy)-2-methoxypropyl)-4-phenyl-, (E)-2-butenedioate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153804605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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